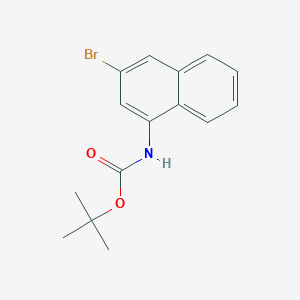

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to the naphthalene ring and a tert-butyl ester group attached to the carbamic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester typically involves the bromination of naphthalene followed by the introduction of the carbamic acid tert-butyl ester group. One common method is as follows:

Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-naphthalene.

Formation of Carbamic Acid Tert-Butyl Ester: The 3-bromo-naphthalene is then reacted with tert-butyl chloroformate and a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. Conditions typically involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation: Products include naphthoquinones or other oxidized derivatives.

Reduction: Products include reduced naphthalene derivatives.

Hydrolysis: The major product is the corresponding carbamic acid.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Recent studies have highlighted the potential of compounds similar to (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester as inhibitors of Plasmodium falciparum protein farnesyltransferase (PFT), an essential enzyme for malaria parasite survival. The compound's structural features contribute to its potency as an antimalarial agent.

Case Study: PFT Inhibitors

- A series of PFT inhibitors were evaluated for their ability to inhibit P. falciparum growth. Compounds showed selectivity and potency, with some derivatives demonstrating IC50 values less than 1 nM and ED50 values under 100 nM in vitro .

Data Table: Antimalarial Potency of Related Compounds

| Compound Name | IC50 (nM) | ED50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | <1 | <100 | 145 |

| Compound B | 2 | 150 | 70 |

| (3-Bromo-naphthalen-1-yl) | TBD | TBD | TBD |

Cancer Research

The compound has also been investigated for its potential role in cancer therapy. PFT inhibitors are recognized for their ability to interfere with Ras signaling pathways, which are often dysregulated in cancer cells.

Case Study: Cancer Cell Lines

- In vitro studies demonstrated that certain derivatives of carbamic acid esters can inhibit the growth of various cancer cell lines by targeting farnesylated proteins, leading to apoptosis in malignant cells .

Synthesis and Methodology Development

The synthesis of this compound involves several methodologies that have been optimized for efficiency and yield. The development of palladium-catalyzed reactions has been particularly noteworthy.

Methodological Insights

- A palladium-catalyzed carboamination reaction was employed to synthesize protected γ-amino alkenes, showcasing the versatility of carbamic acid derivatives in organic synthesis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound and its analogs.

Research Findings

Mecanismo De Acción

The mechanism of action of (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The bromine atom and the carbamic acid ester group play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Chloro-naphthalen-1-yl)-carbamic acid tert-butyl ester

- (3-Iodo-naphthalen-1-yl)-carbamic acid tert-butyl ester

- (3-Fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester

Uniqueness

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on recent research findings.

The compound is characterized by the following chemical properties:

- Chemical Formula : C13H14BrN O2

- Molecular Weight : 284.16 g/mol

- CAS Number : 1965310-45-5

These properties indicate that the compound belongs to the carbamate class, which is known for diverse biological activities.

Synthesis and Structure-Activity Relationships

Research indicates that the synthesis of this compound can be achieved through various methods, including the reaction of naphthalene derivatives with carbamic acid esters. The structure is critical for its biological activity, particularly in inhibiting specific enzymes.

SAR Insights

In studies focusing on related carbamate compounds, it has been shown that modifications to the naphthalene ring and the carbamate moiety significantly affect their ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and cholinesterases. For instance, introducing bulky groups or halogens can enhance inhibitory potency and selectivity .

Enzyme Inhibition

The primary biological activity of this compound relates to its role as an enzyme inhibitor. It has been noted for its ability to inhibit FAAH, which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing therapeutic effects in pain management and inflammation .

| Compound | Target Enzyme | IC50 Value (nM) | Effect |

|---|---|---|---|

| This compound | FAAH | TBD | Inhibition of fatty acid amide metabolism |

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. Compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, naphthalene derivatives have been reported to interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to cytotoxic effects in cancer cells .

Case Studies

- FAAH Inhibition Study : A study demonstrated that a related carbamate compound inhibited FAAH with an IC50 value of 63 nM, suggesting that structural modifications can lead to enhanced potency. The study highlighted the importance of polar groups at specific positions on the aromatic ring for optimal binding .

- Antitumor Activity : In vitro assays on various cancer cell lines indicated that naphthalene-based compounds could reduce cell viability significantly at concentrations ranging from 5 to 25 µM. The mechanism was linked to ROS generation and mitochondrial dysfunction, leading to apoptosis .

Propiedades

IUPAC Name |

tert-butyl N-(3-bromonaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-11(16)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEZLAPJHVPUBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.